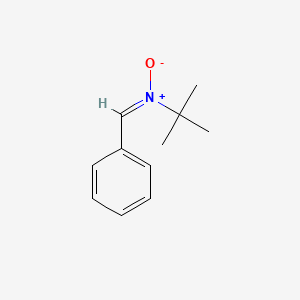

Phenyl-N-tert-butylnitrone, (E)-

CAS No.: 85225-53-2

Cat. No.: VC13704242

Molecular Formula: C11H15NO

Molecular Weight: 177.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85225-53-2 |

|---|---|

| Molecular Formula | C11H15NO |

| Molecular Weight | 177.24 g/mol |

| IUPAC Name | N-tert-butyl-1-phenylmethanimine oxide |

| Standard InChI | InChI=1S/C11H15NO/c1-11(2,3)12(13)9-10-7-5-4-6-8-10/h4-9H,1-3H3/b12-9+ |

| Standard InChI Key | IYSYLWYGCWTJSG-FMIVXFBMSA-N |

| Isomeric SMILES | CC(C)(C)/[N+](=C\C1=CC=CC=C1)/[O-] |

| SMILES | CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

| Canonical SMILES | CC(C)(C)[N+](=CC1=CC=CC=C1)[O-] |

Introduction

Chemical and Structural Properties of Phenyl-N-tert-butylnitrone

Molecular Characteristics

Phenyl-N-tert-butylnitrone (PBN) is a linear nitrone with the chemical formula C₁₁H₁₅NO and a molecular weight of 177.24 g/mol . The (E)-isomer configuration, where the phenyl group and tert-butyl moiety are on opposite sides of the nitrone double bond, is critical for its spin-trapping activity. Key structural features include:

-

Nitrone group: The N-oxide (N⁺–O⁻) moiety enables radical adduct formation.

-

Aromatic ring: Enhances stability and influences electronic interactions with radicals.

-

tert-Butyl group: Provides steric bulk, modulating solubility and membrane permeability .

Table 1: Fundamental Chemical Properties of PBN (E)-Isomer

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO | |

| Molecular Weight | 177.24 g/mol | |

| SMILES Notation | CC(C)(C)N+=C\C1=CC=CC=C1 | |

| E/Z Isomerism | E-configuration | |

| Melting Point | Not reported (solid at RT) |

Synthesis and Derivatives

PBN is synthesized via condensation of benzaldehyde with N-tert-butylhydroxylamine. Modifications at the para position of the phenyl ring (e.g., -F, -CF₃, -CH₃) yield derivatives with enhanced radical-trapping kinetics and tissue specificity . For instance, 4-CH₃-PBN demonstrates a 60% inhibition of rhodopsin regeneration in murine models, outperforming parental PBN .

Pharmacological Mechanisms and Biological Activity

Spin-Trapping and Antioxidant Effects

PBN’s primary mechanism involves trapping reactive oxygen species (ROS) such as superoxide (O₂⁻) and hydroxyl (- OH) radicals, forming stable nitroxide adducts detectable via electron paramagnetic resonance (EPR) . This property underpins its use in mapping oxidative stress in neurodegenerative and ischemic tissues. Comparative studies show that PBN derivatives like 4-CF₃-PBN exhibit a 3.18-fold higher radical-trapping rate than PBN itself .

Table 2: Pharmacological Targets and Efficacy of PBN

Enzyme Inhibition and Visual Cycle Modulation

PBN inhibits RPE65, a retinal pigment epithelium enzyme critical for converting all-trans-retinyl esters to 11-cis-retinol in the visual cycle . This inhibition slows rhodopsin regeneration, reducing toxic lipofuscin accumulation in retinal degenerative diseases like age-related macular degeneration (AMD). Topical 5% 4-CH₃-PBN in baboons decreased visual cycle speed by 30%, highlighting its therapeutic potential .

Therapeutic Applications and Preclinical Evidence

Neuroprotection

PBN mitigates neurotoxicity in models of chemotherapy-induced neuropathy and excitotoxicity. Intraperitoneal administration (50 mg/kg) in rats reduced mechanical allodynia by 40–60%, correlating with diminished ROS in dorsal root ganglia . Mechanistically, PBN suppresses TNFR1 upregulation post-TRPV1 activation, interrupting pro-inflammatory signaling .

Retinoprotection

In light-damage models, PBN derivatives preserved ~90% of photoreceptors versus 90% loss in controls . Electroretinography (ERG) confirmed functional retention, with a-wave amplitudes maintained at 80–85% of baseline after systemic PBND administration .

Table 3: Efficacy of PBN Derivatives in Retinal Protection

| Derivative | Route | Effect on Rhodopsin Regeneration | Photoreceptor Survival |

|---|---|---|---|

| PBN | Intraperitoneal | 60% inhibition | 70–75% |

| 4-CH₃-PBN | Topical | 60% inhibition | 85–90% |

| 4-CF₃-PBN | Systemic | 55% inhibition | 80–85% |

Recent Advances and Derivative Optimization

Para-Substituted PBN Analogs

Structural modifications at the phenyl ring’s para position enhance blood-brain barrier penetration and target affinity. 4-F-PBN and 3,4-di-F-PBN exhibit 2.5–3× higher radical-trapping rates than PBN in cortical neurons, correlating with improved outcomes in stroke models .

Combination Therapies

Co-administration with NMDA receptor antagonists (e.g., memantine) synergistically reduces oxidative and excitotoxic damage in diisopropylphosphorofluoridate (DFP)-intoxicated models . This approach lowers neuronal nitric oxide synthase (nNOS) activity by 50–60%, preventing mitochondrial dysfunction .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume